Cas no 2680835-63-4 (ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate)
ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate
- 2680835-63-4
- EN300-28292477
- ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate
-
- Inchi: 1S/C14H20N2O4S/c1-6-8-16(13(18)20-14(3,4)5)12-15-10(9-21-12)11(17)19-7-2/h6,9H,1,7-8H2,2-5H3
- InChI Key: DXDBOPDQBMZCLP-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)OCC)N=C1N(CC=C)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 312.11437830g/mol
- Monoisotopic Mass: 312.11437830g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 8
- Complexity: 395
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 97Ų
ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28292477-1g |
ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate |
2680835-63-4 | 1g |
$671.0 | 2023-09-08 | ||
| Enamine | EN300-28292477-5g |
ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate |
2680835-63-4 | 5g |
$1945.0 | 2023-09-08 | ||
| Enamine | EN300-28292477-10g |
ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate |
2680835-63-4 | 10g |
$2884.0 | 2023-09-08 | ||
| Enamine | EN300-28292477-0.05g |
ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate |
2680835-63-4 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
| Enamine | EN300-28292477-0.1g |
ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate |
2680835-63-4 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
| Enamine | EN300-28292477-0.25g |
ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate |
2680835-63-4 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
| Enamine | EN300-28292477-0.5g |
ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate |
2680835-63-4 | 95.0% | 0.5g |
$645.0 | 2025-03-19 | |
| Enamine | EN300-28292477-1.0g |
ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate |
2680835-63-4 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-28292477-2.5g |
ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate |
2680835-63-4 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
| Enamine | EN300-28292477-5.0g |
ethyl 2-{[(tert-butoxy)carbonyl](prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate |
2680835-63-4 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 |
ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate Related Literature
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate
Comprehensive Overview of Ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate (CAS No. 2680835-63-4)
The compound ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate (CAS No. 2680835-63-4) is a highly specialized thiazole derivative with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a prop-2-en-1-yl moiety, makes it a valuable intermediate in organic synthesis. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug discovery and material science.
One of the key features of ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate is its role as a building block for more complex molecules. The thiazole ring is a common motif in bioactive compounds, and the presence of the Boc group allows for selective deprotection under mild conditions, enabling further functionalization. This versatility has led to its use in the synthesis of heterocyclic compounds, which are often explored for their antimicrobial, antiviral, and anticancer properties.
In recent years, the demand for custom synthesis intermediates like CAS No. 2680835-63-4 has grown, driven by advancements in high-throughput screening and combinatorial chemistry. The compound's compatibility with modern click chemistry techniques, such as azide-alkyne cycloaddition, further enhances its utility in bioconjugation and drug delivery systems. These applications align with current trends in precision medicine and targeted therapy, where tailored molecular designs are critical.
The synthesis of ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate typically involves multi-step reactions, including amide coupling and esterification. Researchers often optimize these processes to improve yield and purity, addressing common challenges such as side reactions and stereoselectivity. Analytical techniques like NMR spectroscopy and mass spectrometry are essential for characterizing the compound and ensuring its quality.
From an industrial perspective, CAS No. 2680835-63-4 is part of a broader market for fine chemicals and pharmaceutical intermediates. Its applications extend to crop protection and veterinary medicine, where thiazole-based compounds are known for their efficacy. As sustainability becomes a priority, greener synthesis methods for such intermediates are gaining traction, aligning with the principles of green chemistry.
In summary, ethyl 2-{(tert-butoxy)carbonyl(prop-2-en-1-yl)amino}-1,3-thiazole-4-carboxylate represents a critical tool in modern chemical research. Its structural features and reactivity profile make it indispensable for developing next-generation therapeutics and functional materials. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing global health and agricultural challenges.
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